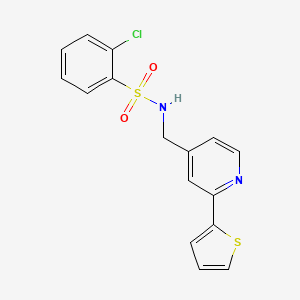

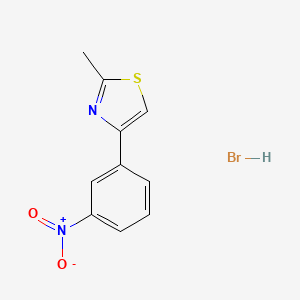

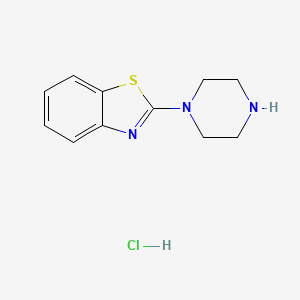

2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many organic compounds with potential biological activity . The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a pyridine ring, which is a six-membered aromatic ring with a nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Compounds containing benzenesulfonamide, thiophene, and pyridine moieties can participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .Applications De Recherche Scientifique

Coordination Chemistry

The structural analysis of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide shows their potential as ligands for metal coordination. These compounds demonstrate varied torsion angles and hydrogen bonding patterns, contributing to their molecular and supramolecular structures. Such characteristics make them suitable for forming complexes with metals, which can be essential in catalysis, materials science, and pharmaceutical applications (Jacobs, Chan, & O'Connor, 2013).

Enzyme Inhibition

Chlorinated benzenesulfonamide derivatives, including pyrrolidinone-based structures, have been studied for their inhibitory effects on human carbonic anhydrases, particularly those related to cancer. These compounds exhibit nanomolar affinity against specific isozymes, suggesting their potential for developing selective inhibitors for therapeutic applications (Balandis et al., 2020).

Drug Development

Research on methylbenzenesulfonamide CCR5 antagonists highlights the potential of sulfonamide derivatives in drug development, particularly as targeting agents for preventing HIV-1 infection. The structural characterization of these compounds lays the foundation for their optimization as candidate compounds for medical therapies (Cheng De-ju, 2015).

Materials Science

The study of pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases demonstrates the influence of substituent groups on binding affinity and selectivity towards enzyme isoforms. Such insights are valuable for the design of new materials with specific biochemical interactions, which can be applied in sensors, coatings, and other functional materials (Vaškevičienė et al., 2019).

Analytical Chemistry

The development of reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols showcases the application of sulfonamide derivatives in analytical chemistry. Such probes offer high sensitivity and selectivity, making them suitable for environmental monitoring and biological studies (Wang et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with a variety of biological targets .

Mode of Action

It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds have been found to exhibit a range of pharmacokinetic properties .

Result of Action

Similar compounds have been found to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Orientations Futures

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its physical and chemical properties. It could also be interesting to study its interactions with various biological targets .

Propriétés

IUPAC Name |

2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDGRLKXYCLKJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2930995.png)

![[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2931001.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2931010.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2931011.png)

![{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2931014.png)